molecular formula C4H10N4 B6334395 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate CAS No. 4362-88-3

2-(1-Methylethylidene)hydrazinecarboximidamide nitrate

Cat. No. B6334395
CAS RN: 4362-88-3
M. Wt: 114.15 g/mol
InChI Key: HAHCPVYIYQRMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylethylidene)hydrazinecarboximidamide nitrate, also known as 2-MEHCA-NO3, is an organic nitrate compound that has a wide range of potential applications in scientific research. It is an important building block in the synthesis of a variety of compounds, and its unique properties make it an attractive option for use in a variety of laboratory experiments.

Scientific Research Applications

2-(1-Methylethylidene)hydrazinecarboximidamide nitrate has a variety of potential applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including 1-methyl-2-nitrosohydrazine, which can be used as a building block for a variety of other organic compounds. Additionally, 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate has been used in the synthesis of a variety of pharmaceuticals, including the anti-inflammatory drug ibuprofen. It has also been used in the synthesis of a variety of other compounds, including herbicides and pesticides.

Mechanism of Action

2-(1-Methylethylidene)hydrazinecarboximidamide nitrate is an organic nitrate compound, and its mechanism of action is similar to that of other nitrate compounds. It is believed to act as an oxidizing agent, which can help to break down certain organic compounds. Additionally, 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate can act as an intermediate in the synthesis of a variety of other compounds, which can help to speed up the synthesis process.
Biochemical and Physiological Effects
2-(1-Methylethylidene)hydrazinecarboximidamide nitrate has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory properties, and it has been used in the synthesis of a variety of pharmaceuticals, including the anti-inflammatory drug ibuprofen. Additionally, 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate has been found to have antioxidant properties, and it has been used in the synthesis of a variety of other compounds, including herbicides and pesticides.

Advantages and Limitations for Lab Experiments

2-(1-Methylethylidene)hydrazinecarboximidamide nitrate has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it can be used as an intermediate in the synthesis of a variety of other compounds. Additionally, it is relatively stable, which makes it an attractive option for use in laboratory experiments. However, there are some limitations to using 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate in laboratory experiments. It is highly reactive, and it can be hazardous if not handled properly. Additionally, it can be difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are a variety of potential future directions for 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate. It has been studied for its potential use as an intermediate in the synthesis of a variety of other compounds, and it could potentially be used in the synthesis of a variety of pharmaceuticals and other compounds. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new catalysts and catalytic processes, which could help to speed up the synthesis of a variety of compounds. Finally, it could be used in the development of new drugs, as its anti-inflammatory and antioxidant properties make it an attractive option for use in drug development.

Synthesis Methods

2-(1-Methylethylidene)hydrazinecarboximidamide nitrate can be synthesized from a variety of starting materials, including ethylenediamine, 1-methyl-2-nitrosohydrazine, and nitric acid. The reaction is typically conducted in an aqueous solution of sodium hydroxide, and the resulting product is a white, crystalline solid. The reaction is relatively straightforward and can be completed in a short amount of time.

properties

IUPAC Name

2-(propan-2-ylideneamino)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4/c1-3(2)7-8-4(5)6/h1-2H3,(H4,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHCPVYIYQRMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.